molecular formula C22H25BrF3N3O2 B8135277 tert-Butyl (1-(3-bromo-5-(4-(trifluoromethyl)phenyl)pyridin-4-yl)piperidin-4-yl)carbamate

tert-Butyl (1-(3-bromo-5-(4-(trifluoromethyl)phenyl)pyridin-4-yl)piperidin-4-yl)carbamate

Cat. No.: B8135277
M. Wt: 500.4 g/mol
InChI Key: IWPORJPAALFMLC-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with a bromo group at position 3 and a 4-(trifluoromethyl)phenyl group at position 3. A piperidin-4-yl group is attached to position 4 of the pyridine, with a tert-butyl carbamate moiety modifying the piperidine nitrogen.

Properties

IUPAC Name

tert-butyl N-[1-[3-bromo-5-[4-(trifluoromethyl)phenyl]pyridin-4-yl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrF3N3O2/c1-21(2,3)31-20(30)28-16-8-10-29(11-9-16)19-17(12-27-13-18(19)23)14-4-6-15(7-5-14)22(24,25)26/h4-7,12-13,16H,8-11H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPORJPAALFMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=NC=C2C3=CC=C(C=C3)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Pyridine Core Formation

The pyridine core is constructed via a Suzuki-Miyaura coupling between a boronic ester and a brominated pyridine precursor. For example:

  • Reactants :

    • 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine (or analogous bromide)

    • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

  • Conditions :

    • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)

    • Base: Na₂CO₃ or K₂CO₃ (2–3 equiv)

    • Solvent: THF/H₂O or DME/H₂O (3:1 v/v)

    • Temperature: 80–100°C, 12–24 h

  • Yield : 70–85% after purification via silica gel chromatography (20–30% EtOAc/hexanes)

Mechanistic Insight : The reaction proceeds via oxidative addition of the bromopyridine to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the C–C bond. Steric hindrance from the trifluoromethyl group necessitates elevated temperatures.

Piperidine Functionalization via Buchwald-Hartwig Amination

The piperidine moiety is introduced via Pd-catalyzed C–N coupling:

  • Reactants :

    • 4-Bromo-3-(4-(trifluoromethyl)phenyl)pyridine

    • tert-Butyl piperidin-4-ylcarbamate

  • Conditions :

    • Catalyst: Pd₂(dba)₃/Xantphos (2–5 mol%)

    • Base: Cs₂CO₃ or KOtBu (2 equiv)

    • Solvent: Toluene or dioxane

    • Temperature: 100–110°C, 6–12 h

  • Yield : 45–60% after column chromatography (DCM/MeOH 95:5)

Optimization Note : Microwave-assisted synthesis reduces reaction time to 30–60 min at 75–90°C, improving yields to 65–70%.

Carbamate Protection Strategy

The tert-butyl carbamate group is introduced via Boc protection of the piperidine amine:

  • Reactants :

    • 1-(3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridin-4-yl)piperidin-4-amine

    • Di-tert-butyl dicarbonate (Boc₂O)

  • Conditions :

    • Base: Et₃N or DMAP (1–2 equiv)

    • Solvent: DCM or THF

    • Temperature: 0°C to rt, 2–6 h

  • Yield : >90% after aqueous workup

Critical Consideration : Excess Boc₂O (1.2–1.5 equiv) ensures complete protection, while DMAP accelerates the reaction.

Alternative Methods

Reductive Amination for Piperidine Coupling

In cases where bromopyridine substrates are unstable, reductive amination offers an alternative:

  • Reactants :

    • 4-Oxo-piperidine-1-carboxylate

    • 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine-4-amine

  • Conditions :

    • Reducing Agent: NaBH₃CN or NaBH(OAc)₃

    • Solvent: MeOH or DCE

    • Temperature: rt, 12–24 h

  • Yield : 50–65% after purification

Reaction Optimization Data

ParameterSuzuki-MiyauraBuchwald-HartwigBoc Protection
CatalystPd(PPh₃)₄Pd₂(dba)₃/XantphosDMAP
Temperature (°C)80–100100–1100–25
Time (h)12–246–122–6
Yield (%)70–8545–70>90
Purity (HPLC)>95%>90%>98%

Challenges and Solutions

  • Steric Hindrance : The trifluoromethyl group slows coupling reactions. Solutions include using bulky ligands (Xantphos) or microwave acceleration.

  • Purification : Silica gel chromatography with gradient elution (hexanes → EtOAc) resolves polar byproducts.

  • Moisture Sensitivity : Boc protection requires anhydrous conditions; molecular sieves or N₂ atmosphere are recommended .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation to form ketones or acids.

  • Reduction: : Reduction reactions might target the aromatic rings or the carbamate group.

  • Substitution: : Various electrophilic and nucleophilic substitutions on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

  • Substitution: : Halogenated reagents, nucleophiles like amines or thiols.

Major Products

  • Oxidation: : Formation of corresponding ketones or acids.

  • Reduction: : Formation of reduced amines or alcohols.

  • Substitution: : Derivatives with substituted aromatic rings or modified functional groups.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

The compound's structure includes a trifluoromethyl group, which is known to enhance the pharmacological properties of drugs. Many FDA-approved drugs incorporate trifluoromethyl groups, demonstrating their significance in medicinal chemistry. For instance, drugs like Ubrogepant and Alpelisib have been developed with similar functional groups, showcasing improved efficacy and metabolic stability .

2. Antimicrobial Activity

Research indicates that derivatives of carbamates, including those similar to tert-butyl (1-(3-bromo-5-(4-(trifluoromethyl)phenyl)pyridin-4-yl)piperidin-4-yl)carbamate, exhibit antimicrobial properties. The increasing resistance of bacteria to existing antibiotics necessitates the development of new compounds with effective antibacterial activity . Studies have shown that modifications to piperidine-based compounds can lead to enhanced antimicrobial effects.

Synthetic Chemistry

1. Synthesis and Reactions

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. For example, the compound can be synthesized from tert-butyl piperidin-4-ylcarbamate through reactions with various electrophiles . This synthetic route is crucial for producing derivatives that can be tested for biological activity.

2. Intermediate in Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo further chemical transformations makes it valuable in the development of novel therapeutic agents . For instance, it has been utilized in the synthesis of benzimidazole derivatives, which are known for their anti-inflammatory and anticancer properties.

Case Studies

1. Trifluoromethyl Group in Drug Design

A notable case study is the examination of trifluoromethyl-containing drugs over the last two decades. The review highlights how such groups improve drug-like properties, including increased lipophilicity and metabolic stability . The incorporation of trifluoromethyl groups into piperidine-based scaffolds has led to the discovery of several promising drug candidates.

2. Antimicrobial Research

In a study focusing on antimicrobial activity, researchers synthesized a series of piperidine derivatives, including those based on this compound. The results indicated significant antibacterial activity against resistant strains, paving the way for further exploration into their therapeutic potential .

Mechanism of Action

Molecular Targets and Pathways

  • Binding to Proteins: : Might interact with specific amino acids in protein active sites, altering protein conformation and function.

  • Inhibition of Enzymes: : Could act as an inhibitor for enzymes like kinases or proteases by mimicking substrate structure.

  • Cell Signaling Pathways: : Might influence signaling pathways by binding to receptors or transporters, modulating cellular responses.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with the target molecule, differing primarily in substituents, heterocyclic cores, or biological roles:

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity / Application Source Evidence
Target Compound Pyridine 3-Br, 5-(4-CF₃Ph), 4-piperidinyl (tert-butyl carbamate) ~471.3 (calculated) Not explicitly stated
tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate Pyridine 4-CN, 2-piperidinyl (tert-butyl carbamate) ~317.4 Intermediate for kinase inhibitors
tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate Pyridine 5-Br, 2-piperidinyl (tert-butyl carbamate) 378.3 Pharmaceutical intermediate
tert-Butyl (1-(6-(3-cyano-2-(methoxymethoxy)phenyl)-3-(3-fluoro-5-methoxyphenyl)quinolin-4-yl)piperidin-4-yl)carbamate Quinoline 3-CF₃, 6-cyano-phenyl, 4-piperidinyl (tert-butyl carbamate) ~615.7 (observed) HIV-1 protease inhibition
tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate Pyrimidine 4-Br-thiophene, 1,4-dimethyl, 6-oxo 402.3 Diagnostic tool in aryl halide chemistry

Physicochemical Properties

  • Melting Points: The chromenone derivative in melts at 163–166°C, whereas tert-butyl carbamates generally exhibit lower melting points due to increased hydrophobicity .
  • Spectroscopic Data : HRMS (ESI+) and NMR data (e.g., δ 143.8 ppm for tert-butyl in ) are critical for validating similar compounds .

Biological Activity

The compound tert-Butyl (1-(3-bromo-5-(4-(trifluoromethyl)phenyl)pyridin-4-yl)piperidin-4-yl)carbamate, with the CAS number 444727-13-3, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16H20BrF3N2O2
  • Molecular Weight : 409.24 g/mol
  • Structure : The compound features a piperidine ring, a pyridine moiety with bromine and trifluoromethyl substitutions, and a tert-butyl carbamate group.

Biological Activity Overview

The biological activity of this compound is primarily associated with its interaction with various biological targets, including receptors and enzymes involved in critical physiological processes.

The mechanism of action involves:

  • Receptor Binding : The trifluoromethyl group enhances lipophilicity, potentially improving receptor binding affinity.
  • Enzyme Inhibition : The piperidine moiety may interact with active sites of enzymes, inhibiting their function.

Structure-Activity Relationships (SAR)

Research has shown that modifications to the structure can significantly impact biological activity. For example:

  • Bromine Substitution : The presence of bromine at the 3-position on the pyridine ring has been linked to increased potency in receptor binding assays compared to non-brominated analogs.
  • Trifluoromethyl Group : Studies indicate that the trifluoromethyl group can enhance the compound's ability to inhibit serotonin uptake by increasing binding affinity to serotonin transporters .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Anticancer Activity : A study on similar piperidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
  • Neuropharmacological Effects : Compounds with similar structures have been shown to exhibit neuroprotective properties, indicating that this compound may have implications for treating neurodegenerative diseases .
  • Metabolic Stability : Research has highlighted the importance of metabolic stability in drug design. Modifications that enhance stability in metabolic assays can lead to improved pharmacokinetic profiles .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectReference
AnticancerPiperidine derivativesCytotoxicity in cancer cell lines
NeuroprotectionSimilar piperidine compoundsNeuroprotective effects
Enzyme InhibitionTrifluoromethyl-containing drugsIncreased inhibition of serotonin uptake

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl carbamate derivatives with pyridine and piperidine moieties?

  • Methodology : A multi-step synthesis is typically employed, involving:

  • Step 1 : Condensation of substituted pyridine precursors (e.g., 3-bromo-5-(4-(trifluoromethyl)phenyl)pyridine) with piperidine derivatives.
  • Step 2 : Protection of the piperidine amine group using tert-butyl carbamate (Boc) under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 3 : Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate intermediates .
  • Critical Parameters : Reaction temperature (e.g., 140°C for microwave-assisted coupling), solvent selection (e.g., dichloromethane for Boc protection), and catalyst optimization (e.g., Pd/C for hydrogenation) .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromo, trifluoromethyl groups) and Boc protection. For example, tert-butyl protons typically resonate at δ 1.3–1.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₂₂H₂₅BrF₃N₃O₂: ~520.1 g/mol).
  • HPLC : Reverse-phase chromatography (C18 column) with UV detection to assess purity (>95%) .

Q. What are the key stability considerations for this compound under laboratory conditions?

  • Stability Profile :

  • Thermal Stability : Decomposes above 200°C; store at –20°C in inert atmosphere .
  • Light Sensitivity : Protect from UV exposure to prevent degradation of the trifluoromethyl group .
  • Incompatibilities : Avoid strong acids/bases (may cleave the Boc group) and oxidizing agents (risk of bromine release) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting biological receptors?

  • Approach :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities of the pyridine-piperidine scaffold to receptors (e.g., kinases, GPCRs). The bromo and trifluoromethyl groups enhance hydrophobic interactions .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic effects (e.g., electron-withdrawing trifluoromethyl group on pyridine reactivity) .
    • Experimental Validation : Correlate computational predictions with in vitro assays (e.g., IC₅₀ values in enzyme inhibition studies).

Q. What strategies resolve contradictory data in reaction yields during scale-up?

  • Case Study : Low yields (<50%) in Boc protection steps may arise from:

  • Issue 1 : Moisture sensitivity—use rigorously anhydrous solvents and molecular sieves .
  • Issue 2 : Steric hindrance from the trifluoromethyl group—optimize reaction time (e.g., extend from 3 to 12 hours) .
    • Troubleshooting Table :
Problem Root Cause Solution
Low Boc yieldResidual amineAdd excess Boc anhydride
Side productsCompeting alkylationUse milder bases (e.g., NaHCO₃)

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The bromine atom at the 3-position of the pyridine ring acts as a leaving group, enabling:

  • Suzuki-Miyaura Coupling : Replace Br with aryl/heteroaryl boronic acids (e.g., Pd(PPh₃)₄ catalyst, K₂CO₃ base) .
  • Buchwald-Hartwig Amination : Introduce amines via Pd-mediated C–N bond formation .
    • Kinetic Data : Bromine substitution increases electrophilicity, reducing activation energy for oxidative addition (~15–20 kcal/mol lower vs. chloro analogs) .

Safety and Handling

Q. What personal protective equipment (PPE) is required for handling this compound?

  • PPE Protocol :

  • Respiratory : N95 mask or powered air-purifying respirator (PAPR) if airborne particulates form .
  • Skin : Nitrile gloves (≥8 mil thickness) and lab coat to prevent dermal exposure .
  • Eyes : Chemical goggles for splash protection during synthesis .

Q. How should accidental exposure to this compound be managed?

  • Emergency Response :

  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Skin Contact : Wash with soap/water for 15 minutes; monitor for irritation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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